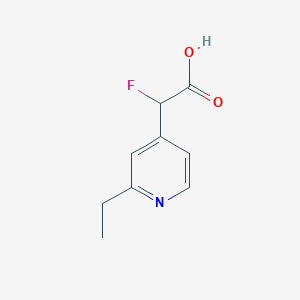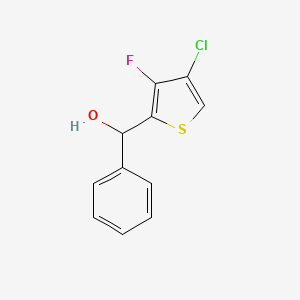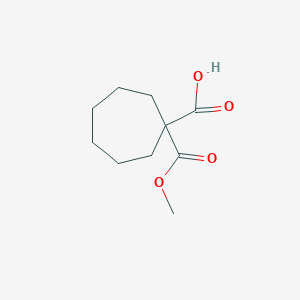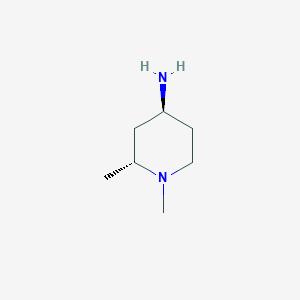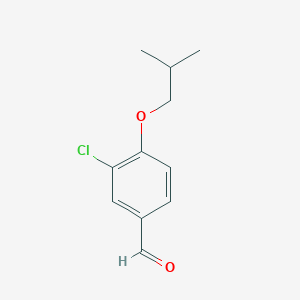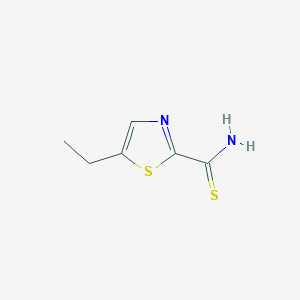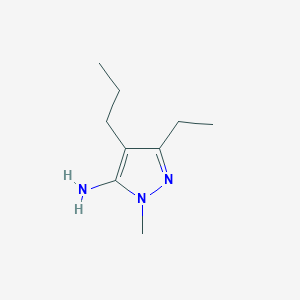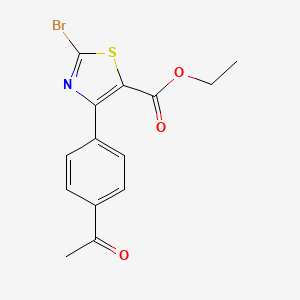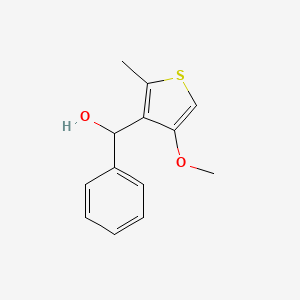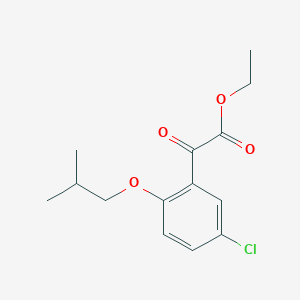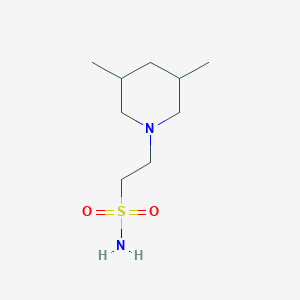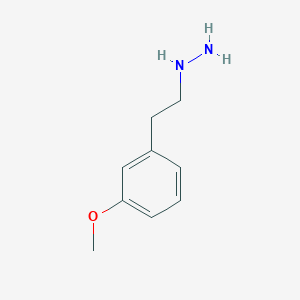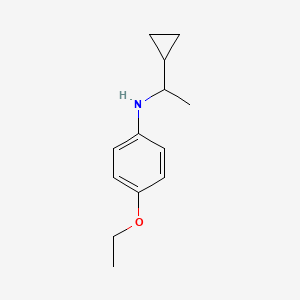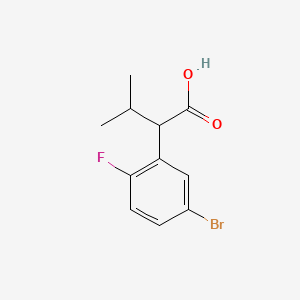
2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid typically involves multi-step organic reactions
Bromination: The initial step involves the bromination of 2-fluorophenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Friedel-Crafts Acylation: The brominated intermediate undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Further Modifications: The resulting product is then subjected to further chemical modifications, such as reduction or oxidation, to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-fluorophenyl)propionic acid
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- 2-(5-Chloro-2-fluorophenyl)-3-methylbutanoic acid
Uniqueness
2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to distinct electronic effects and steric interactions, making it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-6(2)10(11(14)15)8-5-7(12)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
GWHVTLHPMKIHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


